molecular formula C13H17N5 B8330417 4-((2-Benzyl)tetrazol-5-yl)piperidine

4-((2-Benzyl)tetrazol-5-yl)piperidine

Cat. No. B8330417
M. Wt: 243.31 g/mol
InChI Key: PBVSUZMFHGEOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Benzyl)tetrazol-5-yl)piperidine is a useful research compound. Its molecular formula is C13H17N5 and its molecular weight is 243.31 g/mol. The purity is usually 95%.
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properties

Product Name

4-((2-Benzyl)tetrazol-5-yl)piperidine

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

4-(2-benzyltetrazol-5-yl)piperidine

InChI

InChI=1S/C13H17N5/c1-2-4-11(5-3-1)10-18-16-13(15-17-18)12-6-8-14-9-7-12/h1-5,12,14H,6-10H2

InChI Key

PBVSUZMFHGEOGH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN(N=N2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 85 mg (0.25 mmol) of 1-(t-butoxycarbonyl)-4-((2-benzyl)tetrazol-5-yl)piperidine (from Step C) in 2 mL of 1:1 v/v methylene chloride/TFA was stirred at rt for 2 h. The solution was concentrated. Flash chromatography on silica gel using 19:1:0.1 v/v/v methylene chloride/methanol/NH4OH as the Eluant afforded 57 mg (94%) of the title compound.
Quantity
85 mg
Type
reactant
Reaction Step One
Name
methylene chloride TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

A solution of 438 mg (1.7 mmol) of 1-(t-butoxycarbonyl)-4-(1H-tetrazol-5-yl)piperidine (from Step B) in 2 mL of DMF at 0° C. was treated with 83 mg (0.50 mmol) of NaH (60% in mineral oil) and 0.41 mL (3.4 mmol) of benzyl bromide. The resulting mixture was warmed to rt and stirred for 2.5 h. The mixture was partitioned between 50 mL of ether and 50 mL of water and the layers were separated. The organic layer was washed with 50 mL sat'd NaCl, dried over MgSO4 and concentrated. Flash chromatography using 2:1 v/v CH2Cl2/ether, then 1:2 v/v CH2Cl2/ether afforded 85 mg (15%) of 1-butoxycarbonyl)-4-((2-benzyl)tetrazol-5-yl)piperidine. Elution with 2:1 v/v EtOAc/CH2Cl2 afforded 95 mg (17%) of 1-butoxycarbonyl)-4-((1-benzyl)tetrazol-5-yl)piperidine. For 1-(butoxycarbonyl)-4-((2-benzyl)tetrazol-5-yl)piperidine: 1H NMR (500 MHz) δ1.47 (s, 9H), 1.76-1.84 (2H), 2.02-2.05 (2H), 2.91-2.95 (2H), 3.07-3.12 (m, 1H), 4.00-4.20 (2H), 5.71 (s, 2H), 7.35-7.40 (5H). For 1-(butoxycarbonyl)-4-((1-benzyl)tetrazol-5-yl)piperidine: 1H NMR (500 MHz) δ1.45 (s, 9H), 1.59-1.61 (2H), 1.76-1.84 (2H), 2.70-2.80 (2H), 2.85-2.89 (m, 1H), 4.00-4.20 (2H), 5.55 (s, 2H), 7.17-7.19 (2H), 7.36-7.39 (3H).
Quantity
438 mg
Type
reactant
Reaction Step One
Name
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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